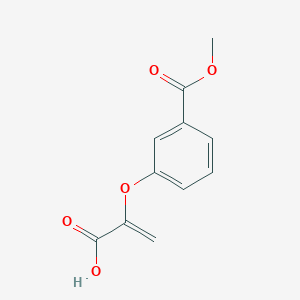
Chorismeron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chorismeron is an organic compound with significant relevance in life sciences research. It is known for its utility in various biochemical and pharmaceutical studies. The compound is characterized by its molecular formula C11H10O5 and a molecular weight of 222.196 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chorismeron can be synthesized through a series of organic reactions involving specific reagents and conditions. The preparation method typically involves the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300). The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300, Tween 80, and distilled water to achieve the desired concentration .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is primarily produced for research purposes. The production process involves stringent quality control measures to ensure the purity and stability of the compound for scientific applications .
Chemical Reactions Analysis
Types of Reactions: Chorismeron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: this compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chorismeron has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies related to metabolic pathways and enzyme functions.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: this compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Chorismeron involves its interaction with specific molecular targets and pathways. The compound is known to act on enzymes involved in metabolic processes, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chorismeron can be compared with other similar compounds, such as:
Chorismate: A precursor in the biosynthesis of aromatic amino acids.
Isochorismate: An isomer of chorismate involved in various metabolic pathways.
Uniqueness: this compound is unique due to its specific structural features and its versatility in scientific research. Unlike chorismate and isochorismate, this compound has distinct applications and properties that make it valuable in various fields of study .
Properties
IUPAC Name |
2-(3-methoxycarbonylphenoxy)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-7(10(12)13)16-9-5-3-4-8(6-9)11(14)15-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIONLYHLHLYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














